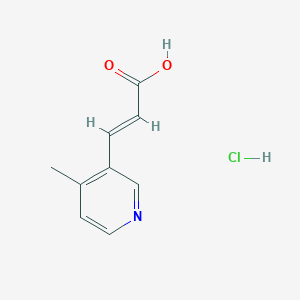

3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride

Description

Nomenclature and Structural Identity

The compound 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride is systematically named according to IUPAC guidelines as (E)-3-(4-methylpyridin-3-yl)acrylic acid hydrochloride. Its molecular formula is C₉H₁₀ClNO₂ , with a molecular weight of 199.63 g/mol . The structure features a pyridine ring substituted at the 3-position with a methyl group and an acrylic acid moiety in the trans (E) configuration, protonated as a hydrochloride salt.

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(4-methylpyridin-3-yl)acrylic acid hydrochloride |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| SMILES | CC1=C(C=NC=C1)/C=C/C(=O)O.Cl |

| InChIKey | CBNVOLVAOGWTLV-SQQVDAMQSA-N |

The planar geometry of the pyridine-acrylic acid conjugate system is stabilized by π-π interactions between the aromatic ring and the conjugated double bond. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: pyridyl protons resonate at δ 8.5–9.0 ppm, while the acrylic acid protons appear at δ 6.5–7.0 ppm. Infrared (IR) spectroscopy confirms the carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyridyl ring vibrations near 1600 cm⁻¹.

Historical Development in Heterocyclic Chemistry

The synthesis of pyridine derivatives traces back to 19th-century discoveries, with Thomas Anderson isolating pyridine from bone tar in 1849. Modern methods for synthesizing substituted pyridines, such as the Chichibabin reaction (1924), utilize aldehydes and ketones under ammoniacal conditions. The target compound’s synthesis aligns with these principles, employing Knoevenagel condensation between 4-methylpyridine-3-carbaldehyde and malonic acid in pyridine, followed by HCl protonation.

Key milestones include:

- Knoevenagel condensation : Developed in 1894, this method remains pivotal for forming α,β-unsaturated carbonyls.

- Positional functionalization : Advances in regioselective substitution (e.g., Friedel-Crafts alkylation) enabled precise methyl group introduction at the pyridine 4-position.

- Salt formation : Hydrochloride salts enhance solubility for pharmaceutical applications, a strategy refined through 20th-century coordination chemistry.

Positional Isomerism in Pyridylacrylic Acid Derivatives

Positional isomerism profoundly influences the physicochemical properties of pyridylacrylic acids. Comparative studies of 2- , 3- , and 4-pyridyl isomers reveal distinct trends:

| Isomer | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|---|

| 2-Pyridyl | 201–203 | 1.2 | 1.18 |

| 3-Pyridyl | 232–235 | 0.8 | 1.25 |

| 4-Pyridyl | 280 | 0.5 | 1.31 |

The 3-pyridyl isomer exhibits intermediate melting points and solubility due to balanced hydrogen-bonding capacity and steric effects. In contrast, the 4-pyridyl analog forms stronger crystal lattice interactions, elevating its melting point. The methyl group at the pyridine 4-position in the target compound further modulates electronic effects, reducing basicity compared to unsubstituted analogs.

Structural analyses via X-ray crystallography demonstrate that the E-configuration and planarity of the acrylic acid moiety facilitate supramolecular assembly through lone pair–π interactions. These interactions are critical in coordination polymers, where the compound acts as a bifunctional ligand for d- and f-block metals.

Properties

IUPAC Name |

(E)-3-(4-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7-4-5-10-6-8(7)2-3-9(11)12;/h2-6H,1H3,(H,11,12);1H/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNVOLVAOGWTLV-SQQVDAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NC=C1)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride involves the reaction of 4-methylpyridine with acrylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis to create various derivatives, particularly pyridinylboronic acids and esters. These derivatives serve as crucial intermediates in numerous chemical reactions.

Applications in Synthesis

- Pharmaceutical Intermediates: The synthesized pyridinylboronic acids are essential for developing new pharmaceuticals, particularly those targeting specific biological pathways.

Drug Development

3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride serves as a precursor for synthesizing imidazole-containing drugs, which have broad therapeutic applications.

Therapeutic Potential

- Imidazole Derivatives: These derivatives have been screened for various biological activities, including antibacterial, antifungal, and antiviral properties . The unique structure of the compound contributes to its pharmacological profile.

Recent studies have evaluated the biological activities of this compound, focusing on its neuroprotective effects and enzyme inhibitory potential.

Case Study: Neuroprotective Effects

A study investigated the compound's ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The results indicated that the compound exhibited significant inhibitory activity, comparable to established MAO-B inhibitors like Selegiline .

| Activity Type | Target Enzyme/Pathway | Inhibition (%) | Reference |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 50% | |

| Antimicrobial Action | Various Bacterial Strains | MIC = 0.21 μM |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that compounds derived from this compound possess favorable bioavailability profiles when administered orally or intravenously.

Key Findings

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Pyridine vs. Imidazole Derivatives

- Target Compound : The 4-methylpyridin-3-yl group introduces electron-donating effects via the methyl substituent, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine analogs.

- (2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride (): The imidazole ring is more basic than pyridine, leading to stronger hydrogen-bonding interactions in crystalline states. This may enhance stability but reduce lipophilicity compared to pyridine-based analogs .

Substituent Position and Electronic Effects

- Methyl 3-(Pyridin-4-yl)prop-2-enoate Hydrochloride (): The pyridin-4-yl group lacks a methyl substituent, reducing steric and electronic effects compared to the target compound. The ester group (-COOCH₃) also decreases acidity (pKa ~5–6) relative to the carboxylic acid (-COOH, pKa ~2–3) .

Physicochemical Properties

Key Observations :

- Hydrochloride Salts : Enhance aqueous solubility via ionic interactions, critical for drug formulation (e.g., ).

- Electron-Withdrawing Groups: The nitro group in (2E)-3-(4-nitrophenyl)prop-2-enoic acid increases acidity (lower pKa) but reduces membrane permeability compared to methyl-substituted analogs .

Stability and Reactivity

- Hydrogen Bonding : The hydrochloride salt forms robust hydrogen-bonding networks, as described in , improving crystallinity and thermal stability .

- Conjugated System : The α,β-unsaturated carboxylic acid backbone (present in all analogs) may undergo Michael addition or nucleophilic attack, influencing reactivity in drug design .

Biological Activity

3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, interactions with biomolecules, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is an acrylic acid derivative featuring a pyridine ring substituted at the 4-position with a methyl group. Its molecular formula is C₁₁H₁₃ClN₂O₂, and it is classified as an enone. The unique substitution pattern on the pyridine ring contributes to its distinct chemical properties.

Research indicates that this compound interacts with specific enzymes and metabolic pathways. The compound may function as an inhibitor or activator of various biological processes, although detailed studies are still required to elucidate its precise effects on biological systems .

Potential Biological Targets

- Enzymatic Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various bacterial strains. This property may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Antioxidant Activity

The presence of a methyl group on the pyridine ring may enhance the compound's antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound can modulate enzyme activities associated with metabolic disorders. Specific assays showed alterations in enzyme kinetics, indicating a potential role in therapeutic strategies for conditions like diabetes and obesity .

-

Animal Models :

- Animal studies exploring the pharmacokinetics and pharmacodynamics of this compound are ongoing. Initial findings suggest favorable absorption and distribution profiles, which may enhance its therapeutic efficacy .

-

Comparative Studies :

- Comparative analyses with structurally similar compounds indicate that slight variations in substitution patterns can lead to significant differences in biological activity. This emphasizes the importance of structural optimization in drug development .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine production | |

| Enzyme modulation | Alters enzyme kinetics in metabolic pathways |

Future Directions

The ongoing research into this compound is crucial for understanding its full potential. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Therapeutic Applications : Clinical trials to evaluate efficacy and safety in humans for various conditions.

- Structural Optimization : Exploration of analogs to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyridine derivatives and propenoic acid precursors. For example, describes the use of heterocyclic coupling reactions under reflux conditions with catalysts like Pd(PPh₃)₄. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants to improve yields (typically 60–85%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the hydrochloride salt.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the α,β-unsaturated carboxylic acid moiety and pyridine substitution pattern.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve impurities (e.g., unreacted pyridine derivatives) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for related heterocyclic hydrochlorides in .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), –20°C (long-term), and 40°C/75% relative humidity (stress testing). Monitor degradation via HPLC every 7–30 days. emphasizes the need for desiccated storage to prevent hydrolysis of the hydrochloride salt, which can form free acid impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in impurity profiles observed during synthesis?

- Methodological Answer : Contradictions often arise from residual solvents (e.g., DMF) or side reactions (e.g., over-alkylation). Use LC-MS to identify impurities by molecular weight and fragmentation patterns. For example, lists common impurities in pyridine-based hydrochlorides, such as unreacted intermediates or byproducts from incomplete coupling. Adjust reaction time, catalyst loading, or quenching methods (e.g., rapid cooling) to suppress side pathways .

Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, particularly at the α,β-unsaturated carbonyl group (a potential Michael acceptor). Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymatic targets, such as kinases or proteases, using crystal structures from the Protein Data Bank. highlights similar approaches for pyridine-carboxylic acid derivatives in medicinal chemistry .

Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis or oxidation?

- Methodological Answer : The hydrochloride salt’s hydrolysis is pH-dependent. Under basic conditions (pH > 7), the α,β-unsaturated acid undergoes nucleophilic attack at the β-carbon. Oxidation studies (e.g., using H₂O₂ or O₂) reveal that the pyridine ring stabilizes radical intermediates, as shown in for trifluoromethylpyridine derivatives. Monitor reaction pathways via FT-IR (C=O and C=N stretches) and cyclic voltammetry .

Q. How can researchers design experiments to study the compound’s role in multi-step organic syntheses?

- Methodological Answer : Use the compound as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura) by functionalizing the pyridine ring. demonstrates the utility of oxazolo-pyridine carboxylic acids in constructing fused heterocycles. Optimize protecting groups (e.g., tert-butyl esters) for the carboxylic acid to prevent undesired side reactions during coupling .

Data Analysis and Optimization

Q. What statistical methods are appropriate for analyzing variability in synthesis yields?

- Methodological Answer : Apply response surface methodology (RSM) to model the effects of variables like temperature, catalyst loading, and solvent ratios. A central composite design (CCD) with ANOVA identifies significant factors. For example, achieved >80% yield by optimizing Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 h) .

Q. How should researchers validate the compound’s bioactivity in cellular assays while minimizing interference from impurities?

- Methodological Answer : Pre-treat samples with solid-phase extraction (SPE) to remove salts and non-polar impurities. Use cytotoxicity assays (e.g., MTT) with negative controls (e.g., unmodified pyridine derivatives) to isolate the compound’s effects. highlights similar validation steps for amino acid hydrochlorides in plant cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.